Cas no 681845-09-0 (N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide)

N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide
-
- MDL: MFCD03763967
- Inchi: 1S/C18H17Cl2NO/c19-15-9-8-14(12-16(15)20)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22)
- InChI Key: NEEMUZPSMJZFPW-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)(C(NC2=CC=C(Cl)C(Cl)=C2)=O)CCCC1
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-10129-20MG |
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide |
681845-09-0 | >90% | 20mg |
£76.00 | 2023-03-10 | |
abcr | AB163945-10 g |
N-(3,4-Dichlorophenyl)(phenylcyclopentyl)formamide |
681845-09-0 | 10g |
€482.50 | 2023-03-10 | ||
Key Organics Ltd | MS-10129-50MG |
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide |
681845-09-0 | >90% | 50mg |
£102.00 | 2023-09-07 | |
abcr | AB163945-1 g |
N-(3,4-Dichlorophenyl)(phenylcyclopentyl)formamide |
681845-09-0 | 1g |
€211.30 | 2023-03-10 | ||
abcr | AB163945-5 g |
N-(3,4-Dichlorophenyl)(phenylcyclopentyl)formamide |
681845-09-0 | 5g |
€377.50 | 2023-03-10 | ||
abcr | AB163945-10g |
N-(3,4-Dichlorophenyl)(phenylcyclopentyl)formamide; . |
681845-09-0 | 10g |
€482.50 | 2024-04-16 | ||
abcr | AB163945-5g |
N-(3,4-Dichlorophenyl)(phenylcyclopentyl)formamide; . |
681845-09-0 | 5g |
€377.50 | 2024-04-16 | ||
Key Organics Ltd | MS-10129-1MG |
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide |
681845-09-0 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Key Organics Ltd | MS-10129-5MG |
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide |
681845-09-0 | >90% | 5mg |
£46.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402043-10mg |
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide |
681845-09-0 | 98% | 10mg |
¥865 | 2023-03-10 |
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide Related Literature
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Additional information on N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide
Professional Introduction to N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS No. 681845-09-0)
N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS No. 681845-09-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has been extensively studied for its potential pharmacological properties and mechanisms of action. The presence of both chloro and phenyl substituents in its molecular structure imparts distinct chemical and biological characteristics, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide consists of a cyclopentane ring substituted with a phenyl group at the 1-position and a 3,4-dichlorophenyl moiety at the nitrogen atom. This arrangement creates a rigid scaffold that can interact with biological targets in a highly specific manner. The dichlorophenyl group, in particular, is known for its ability to modulate electron density and enhance binding affinity to certain enzymes and receptors.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease-related pathways. N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide has been identified as a promising candidate in this regard due to its structural features that allow for optimal interactions with biological targets. Studies have demonstrated that this compound exhibits inhibitory activity against several key enzymes involved in cancer progression, inflammation, and neurodegenerative diseases.
One of the most compelling aspects of N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide is its potential to serve as a lead compound for the development of novel therapeutics. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this compound that may enhance its pharmacological profile. These efforts have led to the discovery of several analogs with improved potency, selectivity, and pharmacokinetic properties.
The dichlorophenyl moiety in N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide plays a crucial role in determining its biological activity. Chlorine atoms are known to enhance binding affinity by participating in hydrophobic interactions and dipole-dipole interactions with biological targets. This feature has been exploited in the design of various drug candidates that require strong binding to their intended targets.
In addition to its inhibitory activity against enzymes, N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide has also been investigated for its potential role in modulating signaling pathways. For instance, studies have shown that this compound can interfere with the activity of kinases and other signaling molecules involved in cell proliferation and survival. These findings suggest that it may have therapeutic applications in conditions where dysregulation of these pathways is observed.
The synthesis of N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the complex framework of this compound.
Evaluation of the pharmacological properties of N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide has revealed several promising characteristics. Preclinical studies have demonstrated its ability to inhibit the growth of cancer cells while exhibiting minimal toxicity towards healthy cells. This selectivity is critical for developing safe and effective therapeutic agents. Furthermore, the compound has shown potential in reducing inflammation and alleviating symptoms associated with neurodegenerative diseases.
The development of novel drug candidates often involves extensive characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the structure and conformation of N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide, enabling researchers to refine their understanding of its interactions with biological targets.
The future prospects for N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide are bright, with ongoing research aimed at further optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from bench research to clinical trials.
In conclusion, N-(3,4-dichlorophenyl-)
N-(3,
681845-09-0 (N-(3,4-dichlorophenyl)-1-phenylcyclopentane-1-carboxamide) Related Products
- 356068-93-4(Des-N-(2-Diethylaminoethyl)amide Sunitinib Acid)
- 1326930-50-0(1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide)
- 919759-06-1(N-4-(4-propoxyphenyl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide)
- 2169742-62-3((2E)-3-(4-ethyl-1,2,3-thiadiazol-5-yl)prop-2-enoic acid)
- 906744-18-1(Benzyl 4-2-(4-piperidinyl)ethoxybenzoatehydrochloride)
- 1361908-15-7(2-Chloro-5-(2,3-dichlorophenyl)pyrimidine)
- 1040633-90-6(2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide)
- 2411294-71-6(N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide)
- 2680846-90-4(benzyl N-methyl-N-2-(prop-2-en-1-yloxy)ethylcarbamate)
- 1605312-86-4((S)-2-(Methoxymethyl)morpholin-5-one)
